BMS-394136

Descripción

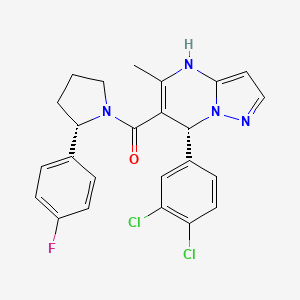

Structure

3D Structure

Propiedades

Número CAS |

343246-73-1 |

|---|---|

Fórmula molecular |

C24H21Cl2FN4O |

Peso molecular |

471.4 g/mol |

Nombre IUPAC |

[(7R)-7-(3,4-dichlorophenyl)-5-methyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]-[(2S)-2-(4-fluorophenyl)pyrrolidin-1-yl]methanone |

InChI |

InChI=1S/C24H21Cl2FN4O/c1-14-22(24(32)30-12-2-3-20(30)15-4-7-17(27)8-5-15)23(31-21(29-14)10-11-28-31)16-6-9-18(25)19(26)13-16/h4-11,13,20,23,29H,2-3,12H2,1H3/t20-,23+/m0/s1 |

Clave InChI |

LADJRPDOKVCQCG-NZQKXSOJSA-N |

SMILES isomérico |

CC1=C([C@H](N2C(=CC=N2)N1)C3=CC(=C(C=C3)Cl)Cl)C(=O)N4CCC[C@H]4C5=CC=C(C=C5)F |

SMILES canónico |

CC1=C(C(N2C(=CC=N2)N1)C3=CC(=C(C=C3)Cl)Cl)C(=O)N4CCCC4C5=CC=C(C=C5)F |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

BMS-394136; BMS 394136; BMS394136; UNII-M694U7167K. |

Origen del producto |

United States |

Foundational & Exploratory

BMS-394136: A Technical Guide to a Selective IKur Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-394136 is a potent and selective inhibitor of the ultra-rapidly activating delayed rectifier potassium current (IKur), which is encoded by the Kv1.5 potassium channel.[1][2] This ion channel is predominantly expressed in the atria of the human heart, making it a promising therapeutic target for the treatment of atrial fibrillation (AF). The atrial-selective nature of IKur inhibition offers the potential for effective AF management with a reduced risk of ventricular proarrhythmias, a significant concern with many current antiarrhythmic drugs. This technical guide provides a comprehensive overview of the electrophysiological properties, selectivity, and experimental methodologies associated with this compound.

Chemical Properties

While a definitive chemical structure image for this compound is not widely published, its chemical formula and SMILES notation have been reported.

-

Molecular Formula: C₂₄H₂₁Cl₂FN₄O

-

CAS Number: 343246-73-1

-

SMILES: O=C(C1=C(NC2=CC=NN2--INVALID-LINK--C2=CC=CC=C2)N=C(C4=CN=C(Cl)C=C4)N=C1)N

Mechanism of Action

This compound exerts its antiarrhythmic effect by selectively blocking the Kv1.5 potassium channel, which is responsible for the IKur current in atrial myocytes. The IKur current plays a crucial role in the repolarization phase of the atrial action potential. By inhibiting this current, this compound prolongs the atrial action potential duration (APD) and the effective refractory period (AERP). This prolongation of the refractory period makes the atrial tissue less susceptible to the high-frequency re-entrant circuits that sustain atrial fibrillation.

References

The Discovery and Synthesis of BMS-394136: A Selective IKur Inhibitor for Atrial Fibrillation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-394136 is a potent and selective inhibitor of the ultra-rapid delayed rectifier potassium current (IKur), mediated by the Kv1.5 potassium channel. This voltage-gated potassium channel is predominantly expressed in the atria of the human heart, making it a promising therapeutic target for the treatment of atrial fibrillation (AF) with a potentially reduced risk of ventricular proarrhythmic effects. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.

Introduction

Atrial fibrillation is the most common sustained cardiac arrhythmia and is associated with significant morbidity and mortality. Current antiarrhythmic drugs are often limited by incomplete efficacy and the potential for serious adverse effects, including life-threatening ventricular proarrhythmias. The development of atrial-selective therapies is a key goal in cardiovascular drug discovery. The Kv1.5 potassium channel, which conducts the IKur current, is a critical determinant of the atrial action potential duration. Its atrial-specific expression profile makes it an attractive target for the development of safer and more effective antiarrhythmic agents. This compound has emerged from discovery efforts as a potent and selective inhibitor of Kv1.5, demonstrating the potential for atrial-selective prolongation of the action potential duration and effective refractory period.

Discovery and Synthesis

The discovery of this compound is rooted in the optimization of a series of phenyl quinazoline (B50416) compounds. Structure-activity relationship (SAR) studies focused on enhancing potency for Kv1.5 while improving selectivity against other ion channels, particularly the hERG channel, to minimize the risk of QT prolongation.

Representative Synthesis

While the specific, step-by-step synthesis of this compound is not publicly detailed, a plausible synthetic route can be constructed based on the well-established synthesis of related 4-(pyridin-2-ylmethylamino)quinazoline derivatives. A representative scheme is outlined below. The synthesis of related compounds involves the initial construction of a quinazoline core, followed by the introduction of the pyridin-2-ylmethylamine side chain.

Experimental Protocol: Representative Synthesis of a 4-(Pyridin-2-ylmethylamino)quinazoline Derivative

-

Synthesis of the Quinazoline Core: A substituted 2-aminobenzonitrile (B23959) is reacted with an appropriate acyl chloride in the presence of a base such as pyridine (B92270) to form an N-(2-cyanophenyl)amide intermediate.

-

Cyclization: The intermediate is then treated with a dehydrating agent like phosphorus oxychloride (POCl₃) to facilitate cyclization to the corresponding 4-chloroquinazoline (B184009).

-

Nucleophilic Substitution: The 4-chloroquinazoline is subsequently reacted with pyridin-2-ylmethanamine (B45004) in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA), in a suitable solvent like dichloromethane (B109758) (DCM) at room temperature.

-

Purification: The final product is purified using standard techniques such as column chromatography on silica (B1680970) gel.

Mechanism of Action

This compound exerts its antiarrhythmic effect by selectively blocking the Kv1.5 potassium channel, which is responsible for the IKur current in atrial myocytes. The IKur current plays a significant role in the repolarization phase (Phase 3) of the atrial action potential. By inhibiting this current, this compound prolongs the action potential duration (APD) and, consequently, the atrial effective refractory period (AERP). This prolongation of the refractory period makes the atrial tissue less susceptible to the high-frequency re-entrant circuits that sustain atrial fibrillation.

Signaling Pathway

Biological Activity and Efficacy

In Vitro Potency

This compound is a highly potent inhibitor of the Kv1.5 channel.

| Parameter | Value | Reference |

| IC₅₀ (Kv1.5) | 0.05 µM | [1] |

In Vivo Electrophysiological Effects

Preclinical studies in animal models have demonstrated the ability of this compound to selectively prolong atrial refractoriness without significantly affecting ventricular electrophysiology.

Table 1: Effect of this compound on Atrial Effective Refractory Period (AERP) in Anesthetized Dogs

| Dose (mg/kg) | Change in AERP (ms) |

| 0.3 | +1 ± 1 |

| 1.0 | +9 ± 4 |

| 3.0 | +14 ± 3 |

| 10.0 | +25 ± 6 |

| p<0.05 |

Table 2: Effect of this compound on Atrial Action Potential Duration (APD) in Isolated Rabbit Atria

| Concentration (µM) | Change in APD₅₀ (ms) |

| 0.3 | 13 ± 4 to 18 ± 5 |

| 1.0 | 13 ± 4 to 22 ± 5 |

| 3.0 | 13 ± 4 to 28 ± 5 |

| 10.0 | 13 ± 4 to 36 ± 5 |

Efficacy in a Model of Atrial Ischemia

The activity of this compound is enhanced under conditions of acute atrial ischemia, suggesting potential therapeutic benefit in this patient population.

Table 3: Effect of this compound on APD₅₀ in Perfused Dog Right Atrium With and Without Ischemia

| Concentration (µM) | % Prolongation of APD₅₀ (No Ischemia) | % Prolongation of APD₅₀ (Ischemia) |

| 0.3 | 8 ± 4 | 20 ± 8 |

| 1.0 | 12 ± 3 | 25 ± 6 |

| 3.0 | 19 ± 3 | 32 ± 7 |

| 10.0 | 26 ± 4 | 50 ± 15 |

| *p<0.05 vs. No Ischemia |

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch Clamp

Objective: To determine the inhibitory effect of this compound on the Kv1.5 current (IKur).

Methodology:

-

Cell Preparation: Human atrial myocytes are enzymatically isolated from atrial appendage tissue obtained from patients undergoing cardiac surgery. Alternatively, a stable cell line (e.g., CHO or HEK293) heterologously expressing the human Kv1.5 channel (hKCNA5) can be used.

-

Recording: Whole-cell patch-clamp recordings are performed at physiological temperature (35-37°C).

-

Solutions: The external solution contains (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose (pH 7.4 with NaOH). The internal pipette solution contains (in mM): 120 K-aspartate, 20 KCl, 10 HEPES, 5 EGTA, and 5 MgATP (pH 7.2 with KOH).

-

Voltage Protocol: To elicit IKur, depolarizing voltage steps are applied from a holding potential of -80 mV to various test potentials (e.g., -40 to +60 mV) for a duration of 200-500 ms.

-

Data Analysis: The peak outward current is measured before and after the application of various concentrations of this compound to determine the concentration-response relationship and calculate the IC₅₀ value.

In Vivo Electrophysiology: Measurement of Atrial Effective Refractory Period (AERP)

Objective: To assess the effect of this compound on atrial refractoriness in an in vivo model.

Methodology:

-

Animal Model: Beagle dogs are anesthetized, and multi-electrode catheters are inserted into the right atrium via a femoral vein.

-

Pacing Protocol: The atrium is paced at a constant cycle length (S1). Programmed electrical stimulation is performed by introducing extrastimuli (S2) at progressively shorter coupling intervals after every 8th paced beat.

-

AERP Determination: The AERP is defined as the longest S1-S2 interval that fails to capture the atrium.

-

Drug Administration: this compound is administered intravenously as a bolus or continuous infusion.

-

Data Collection: AERP is measured at baseline and at multiple time points after drug administration to determine the time course and magnitude of the effect.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic and metabolism data for this compound are not extensively published in the peer-reviewed literature. Preclinical development of such compounds typically involves a thorough characterization of their absorption, distribution, metabolism, and excretion (ADME) properties in various species. These studies are crucial for predicting human pharmacokinetics and establishing a safe and effective dosing regimen. Key parameters evaluated include oral bioavailability, plasma protein binding, metabolic pathways (typically involving cytochrome P450 enzymes), and routes of elimination.

Conclusion

This compound is a potent and selective inhibitor of the atrial-specific Kv1.5 potassium channel. Its ability to prolong atrial action potential duration and effective refractory period without significant effects on ventricular electrophysiology in preclinical models highlights its potential as a novel and safer therapeutic agent for the management of atrial fibrillation. Further clinical investigation is warranted to establish its safety and efficacy in patients. The detailed methodologies provided in this guide offer a framework for the continued research and development of this and other atrial-selective antiarrhythmic drugs.

References

An In-depth Technical Guide to BMS-394136: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of BMS-394136, a potent and selective inhibitor of the Kv1.5 potassium channel. The information presented herein is intended to support research and development efforts in the field of cardiac electrophysiology and antiarrhythmic drug discovery.

Chemical Structure and Properties

This compound is a small molecule inhibitor characterized by a complex heterocyclic core. Its systematic IUPAC name and other key identifiers are provided below.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (3S)-3-(4-fluorophenyl)-1-({(4S)-4-(3,4-dichlorophenyl)-5-methyl-4,5-dihydro-1H-pyrazol-1-yl}carbonyl)piperidin-3-amine |

| SMILES | O=C(C1=C(NC2=CC=NN2[C@@H]1C3=CC(Cl)=C(C=C3)Cl)C)N4--INVALID-LINK--C5=CC=C(C=C5)F |

| Molecular Formula | C23H23Cl2FN4O |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. These properties are crucial for understanding its behavior in biological systems and for formulation development.

| Property | Value |

| Molecular Weight | 477.37 g/mol |

| LogP | 4.8 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 3 |

(Note: LogP and other calculated properties may vary slightly depending on the algorithm used.)

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of the voltage-gated potassium channel Kv1.5, which is responsible for the ultra-rapid delayed rectifier current (IKur) in the human atrium.[1][2] The IKur plays a significant role in the repolarization phase of the cardiac action potential in atrial myocytes.[3]

By selectively blocking the Kv1.5 channel, this compound prolongs the action potential duration (APD) and the effective refractory period (AERP) in atrial tissue.[4][5] This atrial-selective action is a key characteristic, as it avoids significant effects on ventricular repolarization, thereby reducing the risk of proarrhythmic side effects commonly associated with non-selective potassium channel blockers.[5]

The inhibitory activity of this compound on the Kv1.5 channel is concentration-dependent.

In Vitro Activity

| Parameter | Value | Species |

| IC50 (Kv1.5) | 0.05 µM | Not Specified |

In Vivo Efficacy

Studies in animal models have demonstrated the ability of this compound to selectively modulate atrial electrophysiology.

Table 1: Effect of this compound on Atrial Effective Refractory Period (AERP) in Anesthetized Dogs and Rabbits [5]

| Dose (mg/kg) | AERP Prolongation in Dogs (ms) | AERP Prolongation in Rabbits (ms) |

| 0.3 | 1 ± 1 | 5 ± 3 |

| 1.0 | 9 ± 4 | 17 ± 2 |

| 3.0 | 14 ± 3 | 20 ± 2 |

| 10.0 | 25 ± 6 | 34 ± 2 |

| p<0.05 |

Table 2: Dose-Dependent Effect of this compound on Atrial Action Potential Duration (APD) in Ischemic Canine Atrial Tissue [4]

| Concentration (µM) | APD30 Prolongation (%) | APD50 Prolongation (%) |

| 0.3 | 13 ± 5 | 20 ± 8 |

| 1.0 | 24 ± 6 | 25 ± 6 |

| 3.0 | 25 ± 10 | 32 ± 7 |

| 10.0 | 46 ± 12 | 50 ± 15 |

| p<0.05 |

Signaling Pathway

The following diagram illustrates the role of the Kv1.5 channel in the cardiac action potential and the mechanism of action of this compound.

References

The Impact of BMS-394136 on Atrial Action Potential Duration: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the electrophysiological effects of BMS-394136, a selective inhibitor of the ultra-rapid delayed rectifier potassium current (IKur), with a specific focus on its impact on atrial action potential duration (APD). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of cardiac electrophysiology and antiarrhythmic drug discovery.

Core Mechanism of Action

This compound exerts its primary effect through the selective blockade of the Kv1.5 potassium channel, which is responsible for the IKur current.[1] The IKur current plays a significant role in the repolarization phase of the action potential, particularly in the atria where the KCNA5 gene, encoding the Kv1.5 channel, is predominantly expressed.[2] By inhibiting this current, this compound effectively prolongs the repolarization phase, leading to an increase in the atrial action potential duration. This atrial-selective action is a key characteristic, suggesting a potential for targeted therapy of atrial fibrillation (AF) with a reduced risk of ventricular proarrhythmia.[2]

Quantitative Effects on Atrial Action Potential Duration

Studies have demonstrated a dose-dependent prolongation of atrial APD with the application of this compound. The effects have been quantified at various stages of repolarization (APD30, APD50, and APD90) in both normal and ischemic atrial tissues.

In Vitro Studies in Normal Atrial Tissue

In vitro experiments on atrial tissues from beagles and rabbits revealed a significant, dose-dependent increase in APD.[2] The most pronounced effect was observed at APD50.[2]

| Species | Concentration (µM) | APD30 (% Change) | APD50 (% Change) | APD90 (% Change) |

| Rabbit | 0.3 | Data not available | 13 ± 4 to 36 ± 5 ms | Data not available |

| Beagle | 10 | Data not available | 98 ± 41 to 109 ± 38 ms | Data not available |

Data presented as mean ± standard deviation. Note: The available abstract provides absolute change for APD50.

In Vitro Studies in Ischemic Atrial Tissue

The proarrhythmic substrate of atrial ischemia appears to enhance the efficacy of this compound. In a canine model of acute right atrial ischemia, this compound demonstrated a more potent effect on APD prolongation compared to non-ischemic tissue.[3]

| Condition | Concentration (µM) | APD30 (% Prolongation) | APD50 (% Prolongation) | APD90 (% Prolongation) |

| Ischemic | 0.3 | 13 ± 5 | 20 ± 8 | No significant effect |

| Ischemic | 1.0 | 24 ± 6 | 25 ± 6 | No significant effect |

| Ischemic | 3.0 | 25 ± 10 | 32 ± 7 | No significant effect |

| Ischemic | 10 | 46 ± 12 | 50 ± 15* | No significant effect |

| Non-Ischemic | 0.3 | 14 ± 9 | 8 ± 4 | No significant effect |

| Non-Ischemic | 1.0 | 16 ± 8 | 12 ± 3 | No significant effect |

| Non-Ischemic | 3.0 | 37 ± 21 | 19 ± 3 | No significant effect |

| Non-Ischemic | 10 | 21 ± 12 | 26 ± 4 | No significant effect |

*Data presented as mean ± standard deviation. *p<0.05.[3]

Experimental Protocols

The following outlines the methodologies employed in the key in vivo and in vitro studies assessing the effects of this compound.

In Vivo Electrophysiology Studies

-

Animal Models: Male beagle dogs (7-14 kg) and male rabbits (3-4 kg) were utilized.[2]

-

Anesthesia: Beagle dogs were anesthetized with α-chloralose, while rabbits received a combination of propofol (B549288) and fentanyl.[2]

-

Surgical Preparation: Multi-electrode catheters were inserted into the right atrium and left ventricle for the measurement of Atrial Effective Refractory Period (AERP) and Ventricular Effective Refractory Period (VERP).[2]

-

Drug Administration: this compound was administered via intravenous infusion at incremental doses of 0.3, 1, 3, and 10 mg/kg.[2]

-

Data Acquisition: Electrocardiogram (ECG) and mean arterial pressure (MAP) were continuously monitored. AERP and VERP were measured at baseline and after each dose.[2]

In Vitro Action Potential Duration Measurements

-

Tissue Preparation: Right atrial tissues were obtained from the animal models.[3]

-

Experimental Setup: Tissues were studied in a perfusion chamber.[3]

-

Measurement Technique: Standard microelectrode techniques were used to record transmembrane action potentials.[2][3]

-

Parameters Measured: Action potential duration at 30%, 50%, and 90% of repolarization (APD30, APD50, APD90) were determined.[2][3]

Conclusion

The available data strongly indicate that this compound is a potent and selective inhibitor of the atrial IKur current, leading to a dose-dependent prolongation of the atrial action potential duration.[1][2] Notably, its effects are more pronounced in ischemic tissue, suggesting a potential therapeutic advantage in the context of atrial fibrillation, which is often associated with underlying cardiac pathologies.[3] The atrial-selective nature of this compound minimizes the risk of ventricular arrhythmias, a significant concern with many antiarrhythmic agents.[2] Further investigation into the clinical efficacy and safety of this compound is warranted to fully elucidate its potential as a novel treatment for atrial fibrillation.

References

BMS-394136: An In-Depth Technical Guide on its Impact on Cardiac Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-394136 is a potent and selective inhibitor of the ultra-rapidly activating delayed rectifier potassium current (IKur), encoded by the KCNA5 gene, which is predominantly expressed in the atria. This atrial-selective action makes this compound a compound of significant interest for the development of novel antiarrhythmic therapies, particularly for the management of atrial fibrillation (AF). This technical guide provides a comprehensive overview of the electrophysiological effects of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to evaluate its impact on cardiac electrophysiology.

Introduction: The Role of IKur in Atrial Electrophysiology

The IKur current, carried by the Kv1.5 potassium channel, plays a crucial role in the repolarization phase of the atrial action potential. Its high density in atrial myocytes compared to their ventricular counterparts contributes to the shorter action potential duration (APD) observed in the atria. In pathological conditions such as atrial fibrillation, alterations in IKur can contribute to the electrical remodeling that sustains the arrhythmia. By selectively inhibiting IKur, this compound aims to prolong the atrial APD and, consequently, the effective refractory period (AERP), without significantly affecting ventricular electrophysiology. This atrial-selective approach is hypothesized to reduce the risk of proarrhythmic side effects, such as Torsades de Pointes, which are associated with non-selective potassium channel blockers that prolong the ventricular APD and the QT interval.

Mechanism of Action of this compound

This compound exerts its antiarrhythmic effect by directly binding to and blocking the pore of the Kv1.5 channel, thereby inhibiting the outward flow of potassium ions during the repolarization phase of the atrial action potential. This inhibition leads to a delay in repolarization, resulting in a prolongation of the atrial APD. The extended APD, in turn, increases the AERP, making the atrial tissue less susceptible to re-entrant circuits that are fundamental to the maintenance of atrial fibrillation. The selectivity of this compound for the IKur current is a key feature, minimizing effects on other cardiac ion channels and limiting the impact on ventricular repolarization.

Mechanism of action of this compound in an atrial myocyte.

Quantitative Data on Electrophysiological Effects

Preclinical studies in various animal models have demonstrated the dose-dependent effects of this compound on key electrophysiological parameters. The following tables summarize the quantitative data from these studies.

Table 1: In Vivo Effects of this compound on Atrial Effective Refractory Period (AERP)

| Species | Dose (mg/kg) | Change in AERP (ms) |

| Beagle Dog | 0.3 | 1 ± 1 |

| 1.0 | 9 ± 4 | |

| 3.0 | 14 ± 3 | |

| 10.0 | 25 ± 6 | |

| Rabbit | 0.3 | 5 ± 3 |

| 1.0 | 17 ± 2 | |

| 3.0 | 20 ± 2 | |

| 10.0 | 34 ± 2 | |

| p<0.05 vs. baseline |

Table 2: In Vitro Effects of this compound on Atrial Action Potential Duration (APD)

| Species | Concentration (µM) | Change in APD50 (ms) | Change in APD90 (ms) |

| Beagle Dog | 0.3 | Data not available | Data not available |

| 1.0 | Data not available | Data not available | |

| 3.0 | Data not available | Data not available | |

| 10.0 | 98 ± 41 to 109 ± 38 | Data not available | |

| Rabbit | 0.3 | Data not available | Data not available |

| 1.0 | Data not available | Data not available | |

| 3.0 | Data not available | Data not available | |

| 10.0 | 13 ± 4 to 36 ± 5 | Data not available |

Table 3: Effects of this compound on Other Electrophysiological and Hemodynamic Parameters

| Parameter | Species | Dose/Concentration | Effect |

| Ventricular Effective Refractory Period (VERP) | Beagle Dog, Rabbit | Up to 10 mg/kg | No significant change |

| PR Interval | Beagle Dog, Rabbit | Up to 10 mg/kg | No significant change |

| QRS Interval | Beagle Dog, Rabbit | Up to 10 mg/kg | No significant change |

| QTcf Interval | Beagle Dog | Up to 10 mg/kg | No significant change |

| Rabbit | 10 mg/kg | Prolonged (220 ± 4 to 231 ± 3* ms) | |

| Mean Arterial Pressure (MAP) | Beagle Dog, Rabbit | Up to 10 mg/kg | Mild decrease |

| Heart Rate (HR) | Beagle Dog, Rabbit | Up to 10 mg/kg | Mild increase |

| *p<0.05 vs. baseline |

Experimental Protocols

The following sections describe the general methodologies employed in the preclinical evaluation of this compound.

In Vivo Electrophysiology Studies in Anesthetized Animals

-

Animal Models: Beagle dogs and New Zealand White rabbits are commonly used models.

-

Anesthesia: Anesthesia is induced and maintained using agents such as a combination of α-chloralose, propofol, and fentanyl.

-

Surgical Preparation:

-

The femoral artery and vein are cannulated for blood pressure monitoring and drug administration, respectively.

-

A median sternotomy may be performed to allow for direct access to the heart.

-

Multipolar electrode catheters are positioned in the right atrium and right ventricle via the jugular vein or femoral vein under fluoroscopic guidance.

-

-

Electrophysiological Measurements:

-

Baseline electrophysiological parameters are recorded, including AERP, VERP, sinus cycle length, and intracardiac intervals (AH, HV).

-

Programmed electrical stimulation is used to determine AERP and VERP. This involves delivering a train of stimuli followed by a premature extrastimulus at progressively shorter coupling intervals until refractoriness is reached.

-

Surface ECG is continuously monitored to assess PR, QRS, and QT intervals.

-

-

Drug Administration: this compound is administered intravenously as a bolus or a continuous infusion at escalating doses.

-

Data Analysis: Electrophysiological parameters are measured at baseline and after each dose of the drug. Statistical analysis is performed to determine the significance of any changes.

General workflow for in vivo electrophysiology studies.

In Vitro Action Potential Studies in Isolated Atrial Tissue

-

Tissue Preparation:

-

Hearts are rapidly excised from euthanized animals (e.g., rabbits or dogs).

-

The right or left atrial appendage is dissected and placed in a tissue bath.

-

The tissue is superfused with oxygenated Tyrode's solution at a constant temperature (typically 37°C).

-

-

Action Potential Recording:

-

Standard glass microelectrodes filled with 3 M KCl are used to impale individual atrial myocytes.

-

A high-input impedance amplifier is used to record the transmembrane action potentials.

-

The tissue is stimulated at a constant cycle length (e.g., 1 Hz) using bipolar platinum electrodes.

-

-

Drug Application: this compound is added to the superfusate at increasing concentrations.

-

Data Analysis: Action potential parameters, including resting membrane potential, amplitude, and duration at 30%, 50%, and 90% of repolarization (APD30, APD50, APD90), are measured at baseline and in the presence of the drug.

Clinical Development

A Phase I clinical trial (NCT00162448) was initiated to assess the electrophysiologic effects of this compound in patients with dual-chamber pacemakers or defibrillators. However, the detailed results of this study have not been made publicly available in peer-reviewed literature.

Conclusion

This compound is a selective IKur inhibitor that has demonstrated the ability to prolong atrial action potential duration and effective refractory period in a dose-dependent manner in preclinical models. Its atrial-selective properties make it a promising candidate for the treatment of atrial fibrillation with a potentially favorable safety profile compared to non-selective antiarrhythmic agents. Further clinical investigation is necessary to establish its efficacy and safety in humans. The experimental protocols and quantitative data presented in this guide provide a foundational understanding of the cardiac electrophysiological impact of this compound for researchers and drug development professionals in the field.

Methodological & Application

Application Notes and Protocols for In-Vivo Studies of BMS-394136

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental protocols for in-vivo studies of BMS-394136, a selective inhibitor of the ultra-rapidly activating delayed rectifier potassium current (IKur), encoded by the KCNA5 gene. The primary focus of these studies is to evaluate the electrophysiological and hemodynamic effects of this compound in relevant animal models, with a particular emphasis on its potential as a therapeutic agent for atrial fibrillation.

Data Presentation

The following tables summarize the quantitative data from in-vivo electrophysiology studies of this compound in beagle dogs and rabbits.

Table 1: Dose-Dependent Effects of this compound on Atrial Effective Refractory Period (AERP)[1]

| Animal Model | Dose (mg/kg, IV) | Change in AERP (ms) | Statistical Significance (p-value) |

| Beagle Dogs | 0.3 | 1 ± 1 | > 0.05 |

| 1.0 | 9 ± 4 | < 0.05 | |

| 3.0 | 14 ± 3 | < 0.05 | |

| 10.0 | 25 ± 6 | < 0.05 | |

| Rabbits | 0.3 | 5 ± 3 | < 0.05 |

| 1.0 | 17 ± 2 | < 0.05 | |

| 3.0 | 20 ± 2 | < 0.05 | |

| 10.0 | 34 ± 2 | < 0.05 |

Table 2: Effects of this compound on Other Electrophysiological and Hemodynamic Parameters[1]

| Parameter | Animal Model | Dose (mg/kg, IV) | Observation |

| Ventricular Effective Refractory Period (VERP) | Beagle Dogs, Rabbits | 0.3, 1.0, 3.0, 10.0 | No significant change |

| PR Interval | Beagle Dogs, Rabbits | 0.3, 1.0, 3.0, 10.0 | No significant change |

| QRS Interval | Beagle Dogs, Rabbits | 0.3, 1.0, 3.0, 10.0 | No significant change |

| Corrected QT Interval (QTcf) | Rabbits | 10.0 | Prolonged (220 ± 4 to 231 ± 3 ms, p<0.05) |

| Beagle Dogs | 0.3, 1.0, 3.0, 10.0 | No significant change | |

| Mean Arterial Pressure (MAP) | Beagle Dogs, Rabbits | Not specified | Mild decrease |

| Heart Rate (HR) | Beagle Dogs, Rabbits | Not specified | Mild increase |

Table 3: Effect of this compound (10 mg/kg, IV) on AERP in a Canine Model of Acute Atrial Ischemia[2]

| Time Post-Ischemia | Change in AERP with Vehicle (ms) | Change in AERP with this compound (ms) |

| 0.5 hours | -2 ± 2 | 32 ± 9 |

| 1 hour | -3 ± 4 | 22 ± 13 |

| 2 hours | -14 ± 6 | 3 ± 7 |

| 3 hours | -18 ± 7 | -11 ± 9 |

| p<0.05 compared to baseline |

Experimental Protocols

In-Vivo Electrophysiology and Hemodynamic Assessment in Healthy Animals

This protocol outlines the methodology for evaluating the electrophysiological and hemodynamic effects of this compound in anesthetized beagle dogs and rabbits.[1]

Animal Models:

-

Male Beagle dogs (7-14 kg)

-

Male Rabbits (3-4 kg)

Anesthesia:

-

Beagle Dogs: α-chloralose

-

Rabbits: Propofol and fentanyl

Surgical Preparation and Instrumentation:

-

Anesthetize the animal.

-

Insert multi-electrode catheters into the right atrium and left ventricle for recording and stimulation.

-

Continuously monitor ECG and mean arterial pressure (MAP).

Drug Administration:

-

Administer this compound intravenously (IV) at incremental doses of 0.3, 1, 3, and 10 mg/kg.

Measurements:

-

Atrial Effective Refractory Period (AERP): Measured from the right atrium at baseline and after each dose of this compound.

-

Ventricular Effective Refractory Period (VERP): Measured from the left ventricle at baseline and after each dose of this compound.

-

Electrocardiogram (ECG): Continuously record to measure PR interval, QRS duration, and corrected QT interval (QTcf).

-

Hemodynamics: Continuously record mean arterial pressure (MAP) and heart rate (HR).

-

(Optional In-Vitro): Measure action potential duration (APD) at 30, 50, and 90 percent of repolarization using standard microelectrode techniques on isolated atrial tissue.

Evaluation of this compound in a Canine Model of Acute Atrial Ischemia

This protocol describes the methodology to assess the atrial-selective action of this compound in a model of acute right atrial ischemia.[2]

Animal Model:

-

Beagle dogs (9-14 kg)

Anesthesia:

-

α-chloralose

Surgical Preparation and Instrumentation:

-

Anesthetize the animal.

-

Perform a median sternotomy to expose the heart.

-

Suture multi-electrodes onto the right atrial appendage for recording and stimulation.

-

Create atrial ischemia by double ligation of the right intermediate atrial artery.

Drug Administration:

-

Infuse a vehicle control or this compound (10 mg/kg, IV) 10 minutes prior to the ligation of the right intermediate atrial artery.

-

Maintain the infusion for the first 20 minutes of ischemia.

Measurements:

-

Atrial Effective Refractory Period (AERP): Measure at baseline and at 0.5, 1, 2, and 3 hours post-ischemia.

-

(In-Vitro): After 3 hours of ischemia, remove right atrial tissues for in-vitro APD measurements using standard microelectrode techniques to assess the effects of different concentrations of this compound (0.3, 1.0, 3.0, and 10 μM) on APD30, APD50, and APD90 in both ischemic and non-ischemic tissues.

Mandatory Visualization

Caption: Mechanism of action of this compound.

Caption: Workflow for in-vivo electrophysiology study.

Caption: Workflow for atrial ischemia study.

References

Application Notes and Protocols: Investigating BMS-394136 in a Canine Model of Atrial Fibrillation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for evaluating the efficacy of BMS-394136, a selective inhibitor of the ultra-rapid delayed rectifier potassium current (IKur), in a well-established canine model of sustained atrial fibrillation (AF). The protocols outlined below are intended to guide researchers in pharmacology and drug development through the process of inducing AF and assessing the electrophysiological effects of this compound.

Introduction

Atrial fibrillation is the most common cardiac arrhythmia, and its prevalence is projected to increase significantly.[1][2][3] Current therapeutic options are often limited by incomplete efficacy or proarrhythmic side effects. The development of atrial-selective antiarrhythmic drugs is a key objective in cardiovascular research. This compound is a potent and selective inhibitor of the Kv1.5 potassium channel, which is responsible for the IKur current.[4] This current is predominantly expressed in the atria, making it an attractive target for the development of atrial-selective therapies with a reduced risk of ventricular proarrhythmia.[5]

This document details a robust and reproducible canine model of sustained AF induced by rapid atrial pacing in the presence of phenylephrine-induced hypertension.[6][7][8] This model creates a substrate for sustained AF, allowing for the evaluation of potential therapeutic interventions. The subsequent protocols describe the administration of this compound and the assessment of its effects on key electrophysiological parameters.

Data Presentation

The following tables summarize the expected quantitative data from studies investigating the electrophysiological effects of this compound in canines.

Table 1: Electrophysiological Effects of this compound in Anesthetized Beagle Dogs [5]

| Dose of this compound (mg/kg, IV) | Change in Atrial Effective Refractory Period (AERP) (ms) |

| 0.3 | 1 ± 1 |

| 1.0 | 9 ± 4 |

| 3.0 | 14 ± 3 |

| 10.0 | 25 ± 6* |

*p<0.05 vs. baseline. Data are presented as mean ± SD.

Table 2: In Vitro Effects of this compound on Atrial Action Potential Duration (APD) in Beagle Dogs [5]

| Concentration of this compound (µM) | Atrial APD₅₀ (ms) |

| 0 (Baseline) | 98 ± 41 |

| 10 | 109 ± 38 |

Data are presented as mean ± SD. APD₅₀ represents the action potential duration at 50% repolarization.

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound

This compound exerts its antiarrhythmic effect by selectively blocking the Kv1.5 potassium channel, which conducts the IKur current. This channel is a key component of the repolarization phase of the atrial action potential. By inhibiting IKur, this compound prolongs the action potential duration and the effective refractory period of atrial myocytes. This mechanism is believed to terminate and prevent re-entrant arrhythmias, which are the underlying mechanism for the maintenance of atrial fibrillation.

Caption: Mechanism of action of this compound.

Experimental Workflow

The following diagram outlines the key steps in the experimental protocol for evaluating this compound in the canine model of atrial fibrillation.

Caption: Experimental workflow for AF induction and drug evaluation.

Experimental Protocols

Canine Model of Sustained Atrial Fibrillation

This protocol is adapted from a model of sustained AF induced by rapid atrial pacing and phenylephrine.[6][7][8]

1.1. Animal Preparation:

- Adult mongrel dogs of either sex are suitable for this model.

- Anesthetize the animals with a combination of morphine and α-chloralose to maintain nearly intact autonomic control.[6][7][8]

- Surgically instrument the animals for continuous monitoring of surface lead II electrocardiogram (ECG) and systemic arterial blood pressure.[7]

- Introduce multi-electrode catheters into the right atrium for pacing and recording of intracardiac electrograms.

1.2. Induction of Atrial Fibrillation:

- Initiate an intravenous infusion of phenylephrine at a rate of 2 μg/kg/min to elevate systemic arterial pressure by approximately 75 mm Hg.[6][7][8]

- Simultaneously, begin rapid atrial pacing of the right atrium at a frequency of 40 Hz for 20 minutes.[6][7][8]

- After 20 minutes of pacing, cease the pacing stimulus.

- Confirm the induction of sustained AF, which should persist for at least 40 minutes after the cessation of pacing in this model.[6][7][8]

Administration of this compound and Electrophysiological Assessment

This protocol is based on electrophysiological studies of this compound in anesthetized dogs.[5]

2.1. Baseline Measurements:

- Prior to drug administration, record baseline electrophysiological parameters, including:

- Atrial Effective Refractory Period (AERP)

- Ventricular Effective Refractory Period (VERP)

- ECG intervals (PR, QRS, QT)

- Mean Arterial Pressure (MAP)

- Heart Rate (HR)

2.2. Drug Administration:

- Administer this compound intravenously as a slow bolus infusion.

- A dose-ranging study is recommended, with incremental doses of 0.3, 1, 3, and 10 mg/kg.[5]

- Allow for a sufficient equilibration period between doses.

2.3. Post-Infusion Measurements:

- After each dose of this compound, repeat the electrophysiological measurements outlined in section 2.1.

- Continuously monitor ECG and MAP throughout the experiment.

2.4. In Vitro Action Potential Duration Measurement (Optional):

- At the conclusion of the in vivo experiment, atrial tissue can be isolated for in vitro analysis.

- Use standard microelectrode techniques to measure the action potential duration at 30%, 50%, and 90% of repolarization (APD₃₀, APD₅₀, APD₉₀) in the presence of varying concentrations of this compound (e.g., 0.3, 1.0, 3.0, and 10 µM).[5]

Conclusion

The protocols described provide a comprehensive approach for evaluating the anti-arrhythmic potential of this compound in a clinically relevant large animal model of sustained atrial fibrillation. By selectively targeting the atrial-specific IKur current, this compound holds promise as a novel therapeutic agent for AF with an improved safety profile. The data generated from these studies will be crucial for guiding further preclinical and clinical development. Researchers should adhere to all institutional and national guidelines for the ethical and humane use of animals in research.

References

- 1. vetcpd.co.uk [vetcpd.co.uk]

- 2. Canine atrial fibrillation. | Semantic Scholar [semanticscholar.org]

- 3. Canine atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ahajournals.org [ahajournals.org]

- 6. A canine model of sustained atrial fibrillation induced by rapid atrial pacing and phenylephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Canine Model of Sustained Atrial Fibrillation Induced by Rapid Atrial Pacing and Phenylephrine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

BMS-394136: A Detailed Application Note and Protocol for Patch-Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-394136 is a potent and selective inhibitor of the voltage-gated potassium channel Kv1.5.[1] This channel is the primary conductor of the ultra-rapid delayed rectifier potassium current (IKur) in the human atrium. The IKur current plays a critical role in the repolarization phase of the atrial action potential. Its inhibition can prolong the action potential duration (APD) and the atrial effective refractory period (AERP), which is a key mechanism for the management of atrial fibrillation. This document provides a detailed protocol for the electrophysiological characterization of this compound using the whole-cell patch-clamp technique on a heterologous expression system.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by directly blocking the Kv1.5 channel pore, thereby inhibiting the outward flow of potassium ions during the repolarization phase of the cardiac action potential in atrial myocytes. This leads to a prolongation of the action potential duration and an increase in the effective refractory period, which are desirable effects in the context of treating atrial fibrillation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and the electrophysiological properties of the Kv1.5 channel.

| Compound | Target | IC50 | Cell Line |

| This compound | Kv1.5 (IKur) | 0.05 µM | Mouse L929 cells |

| Parameter | Value | Conditions |

| Kv1.5 Half-inactivation Voltage (V1/2) | -9.5 mV | Measured in CHO cells |

| Holding Potential | -80 mV | Typical for whole-cell recordings |

| Test Pulse | to +50 mV | To elicit outward K+ current |

Experimental Protocol: Whole-Cell Patch-Clamp

This protocol is designed for the characterization of this compound on human Kv1.5 channels stably expressed in Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells.

Materials and Reagents

-

Cell Line: CHO or HEK293 cells stably transfected with the human Kv1.5 (KCNA5) gene.

-

Culture Medium: F12 (HAM) medium supplemented with 10% fetal bovine serum, 1% Penicillin/Streptomycin, and a selection antibiotic (e.g., Hygromycin B).

-

External (Bath) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 D-glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 MgATP, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with KOH.

-

This compound Stock Solution: 10 mM in DMSO.

Equipment

-

Inverted microscope

-

Patch-clamp amplifier (e.g., Axopatch 200B)

-

Digitizer (e.g., Digidata 1440A)

-

Micromanipulator

-

Perfusion system

-

Borosilicate glass capillaries

-

Pipette puller

-

Computer with data acquisition and analysis software (e.g., pCLAMP)

Experimental Workflow

Procedure

-

Cell Culture: Culture the Kv1.5 expressing cells in the appropriate medium at 37°C in a humidified 5% CO2 incubator. Seed the cells onto glass coverslips 24-48 hours before the experiment.

-

Solution Preparation: Prepare and filter the external and internal solutions on the day of the experiment to ensure they are sterile and free of precipitates.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution. Fire-polish the pipette tips to ensure a smooth surface for sealing.

-

Whole-Cell Recording:

-

Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with the external solution.

-

Fill a patch pipette with the internal solution and mount it on the micromanipulator.

-

Under visual guidance, approach a single, healthy-looking cell with the patch pipette while applying slight positive pressure.

-

Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal.

-

After achieving a gigaohm seal, apply a brief pulse of stronger suction to rupture the cell membrane and establish the whole-cell configuration.

-

-

Data Acquisition:

-

Set the holding potential to -80 mV.

-

To elicit the Kv1.5 current, apply a series of depolarizing voltage steps (e.g., from -80 mV to +50 mV in 10 mV increments for 200-500 ms).

-

Record the baseline current for a stable period.

-

Apply increasing concentrations of this compound to the bath via the perfusion system, allowing the effect to reach a steady state at each concentration.

-

Record the current at each drug concentration.

-

Perform a washout with the external solution to check for the reversibility of the drug's effect.

-

-

Data Analysis:

-

Measure the peak outward current amplitude at a specific depolarizing step (e.g., +40 mV) for each this compound concentration.

-

Normalize the current at each concentration to the baseline current.

-

Plot the normalized current as a function of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.

-

Troubleshooting

| Problem | Possible Cause | Solution |

| Difficulty forming a GΩ seal | Unhealthy cells, dirty pipette tip, or incorrect pressure. | Use healthy, well-adhered cells. Ensure pipette tips are clean. Optimize the positive pressure and suction. |

| Unstable recording | Poor seal quality or cell health. | Discard the cell and attempt a new recording. Ensure solutions are fresh and correctly prepared. |

| No or low Kv1.5 current | Low channel expression or incorrect voltage protocol. | Verify cell line expression. Ensure the voltage protocol is appropriate to activate Kv1.5 channels. |

| Irreversible drug effect | Compound properties or insufficient washout time. | Prolong the washout period. Note the potential for irreversible binding in the analysis. |

References

Preparation of BMS-394136 Stock Solution: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of a stock solution of BMS-394136, a potent and selective Kv1.5 potassium channel blocker. Accurate preparation of stock solutions is critical for ensuring the reliability and reproducibility of experimental results.

Compound Information

This compound is an investigational compound with the following chemical properties:

| Property | Value | Source |

| Molecular Formula | C22H24FN3O2 | |

| Molecular Weight | 381.45 g/mol | |

| CAS Number | 359851-87-5 |

Solubility Data

This compound is soluble in organic solvents but is practically insoluble in water. The choice of solvent is crucial for preparing a stable and effective stock solution.

| Solvent | Solubility | Source |

| DMSO | ≥25 mg/mL | |

| ≥45 mg/mL (117.97 mM) | ||

| Soluble to 100 mM | ||

| Ethanol | ≥4.35 mg/mL | |

| Soluble to 25 mM | ||

| Water | Insoluble |

Based on its high solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions of this compound.

Experimental Protocols

Materials and Equipment

-

This compound powder

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Workflow for Preparing this compound Stock Solution

Caption: Workflow for preparing a stock solution of this compound.

Procedure:

-

Calculate the required mass of this compound: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L * 0.001 L * 381.45 g/mol * 1000 mg/g = 3.8145 mg

-

Weigh the this compound powder: Carefully weigh the calculated amount of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or vial.

-

Add DMSO: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

-

Dissolve the compound: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) can aid in dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.

-

Aliquot and Store: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term stability.

Handling and Storage Recommendations

-

Solid Compound: Store the solid this compound powder at -20°C, protected from light and moisture.

-

Stock Solution: As a general guideline, DMSO stock solutions should be stored at -20°C or -80°C. When stored properly, the stock solution can be stable for several months. Avoid repeated freeze-thaw cycles.

-

Working Dilutions: When preparing working dilutions in aqueous media, it is crucial to ensure that the final concentration of DMSO is kept low (typically <0.5%) to avoid solvent-induced effects on the experimental system. To prevent precipitation, it is recommended to add the DMSO stock solution to the aqueous buffer while vortexing.

Safety Precautions

-

This compound is a bioactive molecule. Handle with care and use appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.

-

Work in a well-ventilated area or a chemical fume hood.

-

Refer to the Safety Data Sheet (SDS) for complete safety information.

Signaling Pathway Context: Kv1.5 Inhibition

Caption: Inhibition of the Kv1.5 channel by this compound.

Application Notes and Protocols for BMS-394136 in a Rabbit Atrial Fibrillation Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of BMS-394136, a selective inhibitor of the ultra-rapid delayed-rectifier potassium current (IKur), in a rabbit model of atrial fibrillation (AF). The provided methodologies are based on currently available data and are intended to guide researchers in designing and executing their studies.

Introduction

This compound is a potent and selective inhibitor of the Kv1.5 potassium channel, which is responsible for the IKur current.[1] This current plays a significant role in the repolarization of the atrial action potential. Due to its atrial-specific expression, the Kv1.5 channel is a promising target for the development of antiarrhythmic drugs for atrial fibrillation with a reduced risk of ventricular proarrhythmia. These protocols outline the in vivo and in vitro application of this compound in rabbit models to study its effects on atrial electrophysiology.

Quantitative Data Summary

The following tables summarize the key quantitative data for the use of this compound in rabbit models of atrial fibrillation.

Table 1: In Vivo Dosage and Effects of this compound in Anesthetized Rabbits

| Dosage (mg/kg, infused) | Change in Atrial Effective Refractory Period (AERP) |

| 0.3 | +5 ± 3 ms (B15284909) |

| 1.0 | +17 ± 2 ms |

| 3.0 | +20 ± 2 ms |

| 10.0 | +34 ± 2 ms |

Table 2: In Vitro Concentrations and Effects of this compound on Rabbit Atrial Myocytes

| Concentration (μM) | Effect on Atrial Action Potential Duration (APD) |

| 0.3 | Dose-dependent increase |

| 1.0 | Dose-dependent increase |

| 3.0 | Dose-dependent increase |

| 10.0 | Dose-dependent increase |

Experimental Protocols

Animal Model

-

Species: New Zealand White Rabbit

-

Weight: 3-4 kg

-

Sex: Male

Anesthesia Protocol

A combination of propofol (B549288) and fentanyl is recommended for anesthesia during in vivo electrophysiological studies. The specific dosages should be determined based on institutional guidelines and the rabbit's physiological response.

-

Induction: An intravenous catheter should be placed in the marginal ear vein for administration of anesthetic agents.

-

Maintenance: Continuous infusion of propofol and fentanyl can be used to maintain a stable plane of anesthesia throughout the experiment.

-

Monitoring: Continuous monitoring of vital signs, including heart rate, respiratory rate, and body temperature, is crucial.

In Vivo Electrophysiology and this compound Administration

This protocol describes the in vivo assessment of this compound's effects on atrial electrophysiology.

Materials:

-

This compound

-

Vehicle for dissolution (e.g., saline, DMSO). Note: The specific vehicle for this compound was not detailed in the reviewed literature. Researchers should perform solubility and vehicle safety tests.

-

Infusion pump

-

Multi-electrode recording catheters

-

Electrophysiology recording system

-

Pacing system

Procedure:

-

Animal Preparation: Anesthetize the rabbit using the protocol described above. Place the animal on a heating pad to maintain body temperature.

-

Catheter Placement: Under fluoroscopic guidance, insert multi-electrode catheters into the right atrium via a jugular or femoral vein for recording and pacing.

-

Baseline Recordings: Record baseline atrial electrophysiological parameters, including atrial effective refractory period (AERP).

-

This compound Administration:

-

Prepare a stock solution of this compound in a suitable vehicle.

-

Administer this compound as a continuous intravenous infusion. The abstract detailing the rabbit study mentions incremental doses of 0.3, 1, 3, and 10 mg/kg, but does not specify the infusion rate. A suggested starting point for infusion rate in rabbits is 2-4 ml/kg/hour, but this should be optimized for the specific drug concentration and experimental design.

-

-

Post-Infusion Recordings: After each incremental dose, allow for a stabilization period and then repeat the electrophysiological measurements.

Induction of Atrial Fibrillation

Two common methods for inducing atrial fibrillation in rabbit models are described below.

This method is known to reliably induce AF in rabbits.

Materials:

-

Acetylcholine (B1216132) (ACh)

-

Calcium Chloride (CaCl₂)

-

Saline

Procedure:

-

Solution Preparation: Prepare a mixed solution of acetylcholine (66 μg/mL) and calcium chloride (10 mg/mL) in saline.

-

Induction: Administer the ACh-CaCl₂ solution intravenously at a dose of 1 mL/kg.

-

Confirmation of AF: Monitor the electrocardiogram (ECG) for the characteristic signs of atrial fibrillation, including the absence of P waves and an irregularly irregular ventricular response.

This is another widely used technique to induce AF.

Materials:

-

Pacing system

-

Pacing catheter

Procedure:

-

Catheter Positioning: Position a pacing catheter in the right atrium.

-

Pacing Protocol: Induce AF by delivering high-frequency burst pacing. A typical protocol involves bursts of pacing at a cycle length shorter than the atrial refractory period. Note: Specific parameters such as pacing cycle length, duration of the burst, and the number of bursts should be optimized for the experimental setup. A starting point could be a cycle length of 50 ms for a duration of 1-5 seconds, repeated as necessary to induce sustained AF.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Signaling pathway of this compound action on atrial myocytes.

Caption: Experimental workflow for in vivo testing of this compound.

References

Application of BMS-394136 in Isolated Atrial Myocytes: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-394136 is a potent and selective inhibitor of the Kv1.5 potassium channel, which is responsible for the ultra-rapid delayed rectifier potassium current (IKur).[1] This current plays a crucial role in the repolarization of the atrial action potential. Due to the predominant expression of Kv1.5 channels in the atria compared to the ventricles, this compound is considered an atrial-selective agent with therapeutic potential for the management of atrial fibrillation (AF).[2][3] This document provides detailed application notes and protocols for studying the effects of this compound in isolated atrial myocytes.

Mechanism of Action

This compound exerts its antiarrhythmic effect by directly blocking the Kv1.5 ion channel. This channel is a key component in the repolarization phase of the atrial action potential. By inhibiting the IKur current, this compound prolongs the action potential duration (APD) and the effective refractory period (AERP) in atrial tissue.[1][2][4] This prolongation of the refractory period is the primary mechanism by which this compound is thought to suppress and prevent atrial arrhythmias.

Data Presentation

Electrophysiological Effects of this compound

| Parameter | Species | Concentration/Dose | Effect | Reference |

| IC50 (Kv1.5) | Mouse L929 cells expressing human Kv1.5 | 0.05 µM | Inhibition of IKur | [1] |

| Atrial Effective Refractory Period (AERP) | Beagle Dogs | 0.3, 1.0, 3.0, 10 mg/kg (i.v.) | Dose-dependent prolongation (+1±1, +9±4, +14±3, +25±6 ms) | [2] |

| Rabbits | 0.3, 1.0, 3.0, 10 mg/kg (i.v.) | Dose-dependent prolongation (+5±3, +17±2, +20±2, +34±2 ms) | [2] | |

| Ventricular Effective Refractory Period (VERP) | Beagle Dogs & Rabbits | Up to 10 mg/kg (i.v.) | No significant effect | [1][2] |

| Atrial Action Potential Duration at 50% Repolarization (APD50) | Rabbits | 0.3, 1.0, 3.0, 10 µM | Dose-dependent increase (from 13±4 to 36±5 ms) | [2] |

| Beagle Dogs | 0.3, 1.0, 3.0, 10 µM | Dose-dependent increase (from 98±41 to 109±38 ms) | [2] |

Effects of this compound in Ischemic Atrial Tissue

| Parameter | Species | Concentration | Effect (% prolongation) | Reference |

| Atrial APD30 | Beagle Dogs | 0.3, 1.0, 3.0, 10 µM | 13±5, 24±6, 25±10, 46±12 | [4] |

| Atrial APD50 | Beagle Dogs | 0.3, 1.0, 3.0, 10 µM | 20±8, 25±6, 32±7, 50±15 | [4] |

| Atrial APD90 | Beagle Dogs | Up to 10 µM | No significant effect | [4] |

Experimental Protocols

Protocol 1: Isolation of Atrial Myocytes from Rabbit Heart

This protocol is adapted from established methods for isolating cardiomyocytes.

Materials:

-

Langendorff apparatus

-

Perfusion buffer (Tyrode's solution): 138 mM NaCl, 5.4 mM KCl, 1.0 mM MgCl2, 0.33 mM NaH2PO4, 10 mM HEPES, 10 mM glucose, pH 7.4 with NaOH.

-

Ca2+-free perfusion buffer

-

Enzyme solution: Perfusion buffer containing Collagenase Type II (e.g., Worthington, ~1 mg/mL) and Protease Type XIV (~0.1 mg/mL).

-

KB solution (storage solution): 70 mM KCl, 20 mM KH2PO4, 3 mM MgCl2, 5 mM pyruvic acid, 5 mM ATP, 5 mM succinic acid, 5 mM creatine, 20 mM taurine, 20 mM glucose, 50 mM L-glutamic acid, pH 7.2 with KOH.

Procedure:

-

Anesthetize the rabbit and administer heparin (1000 U/kg, i.p.).

-

Excise the heart and immediately place it in ice-cold perfusion buffer.

-

Mount the aorta on the Langendorff apparatus and begin retrograde perfusion with oxygenated (95% O2 / 5% CO2) perfusion buffer at 37°C for 5 minutes to clear the blood.

-

Switch to Ca2+-free perfusion buffer for 5-10 minutes.

-

Perfuse with the enzyme solution for 15-20 minutes, or until the heart becomes flaccid.

-

Detach the heart, excise the atria, and place them in a petri dish with KB solution.

-

Gently mince the atrial tissue and triturate with a wide-bore pipette to release the myocytes.

-

Filter the cell suspension through a nylon mesh (e.g., 200 µm) to remove undigested tissue.

-

Allow the myocytes to pellet by gravity for 15-20 minutes.

-

Carefully aspirate the supernatant and resuspend the cells in fresh KB solution.

-

Gradually reintroduce Ca2+ to the cell suspension before electrophysiological recordings.

Protocol 2: Whole-Cell Patch-Clamp Recording of IKur

Solutions:

-

External Solution: Tyrode's solution containing 1.8 mM CaCl2. To block other currents, specific inhibitors can be added (e.g., tetrodotoxin (B1210768) for Na+ channels, nifedipine (B1678770) for Ca2+ channels).

-

Internal (Pipette) Solution: 130 mM KCl, 5 mM NaCl, 2 mM MgCl2, 1 mM CaCl2, 10 mM HEPES, 10 mM EGTA, 5 mM Mg-ATP, pH 7.3 with KOH.

Procedure:

-

Place the isolated atrial myocytes in a recording chamber on an inverted microscope and perfuse with the external solution at 37°C.

-

Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.

-

Establish a giga-ohm seal with a myocyte and rupture the membrane to achieve the whole-cell configuration.

-

Clamp the holding potential at -80 mV.

-

To elicit IKur, apply depolarizing voltage steps from -40 mV to +60 mV in 10 mV increments for 300-500 ms.

-

Record baseline currents before applying this compound.

-

Perfuse the chamber with the external solution containing various concentrations of this compound (e.g., 0.01 µM to 10 µM) and record the currents at steady-state for each concentration.

-

Analyze the peak outward current at each voltage step to determine the inhibitory effect of this compound and construct a concentration-response curve to calculate the IC50.

Protocol 3: Microelectrode Recording of Atrial Action Potentials

Solutions:

-

Superfusion Solution: Tyrode's solution with 1.8 mM CaCl2, continuously gassed with 95% O2 / 5% CO2 and maintained at 37°C.

Procedure:

-

Place a small piece of atrial tissue or a cluster of isolated myocytes in a recording chamber and superfuse with the oxygenated Tyrode's solution.

-

Use sharp glass microelectrodes filled with 3 M KCl (tip resistance 10-20 MΩ) to impale individual myocytes.

-

Stimulate the preparation at a constant frequency (e.g., 1 Hz) using a bipolar stimulating electrode.

-

Record stable baseline action potentials for a control period.

-

Introduce this compound into the superfusion solution at desired concentrations.

-

Record action potentials at steady-state for each concentration.

-

Measure the action potential duration at 30%, 50%, and 90% of repolarization (APD30, APD50, APD90) and the resting membrane potential.

-

Calculate the percentage change in APD in the presence of this compound compared to the baseline.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the IKur current in atrial electrophysiology. The protocols outlined in this document provide a framework for researchers to study its effects on isolated atrial myocytes. Careful adherence to these methodologies will enable the generation of robust and reproducible data, contributing to a better understanding of atrial-selective antiarrhythmic drug action.

References

- 1. Methods in Cardiomyocyte Isolation, Culture, and Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sophion.com [sophion.com]

- 3. Protocol for Isolation of Viable Adult Rat Cardiomyocytes with High Yield - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Detachable glass microelectrodes for recording action potentials in active moving organs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In-Vitro Efficacy Testing of BMS-394136

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-394136 is a potent and selective inhibitor of the Kv1.5 potassium channel, which carries the ultra-rapidly activating delayed rectifier potassium current (IKur).[1] This current plays a significant role in the repolarization of the atrial action potential.[2][3][4] Due to its atrial-specific expression, the Kv1.5 channel is a promising target for the development of drugs to treat atrial fibrillation (AF) with a reduced risk of ventricular proarrhythmia.[2][5][6] this compound has been shown to dose-dependently prolong the atrial effective refractory period (AERP) and action potential duration (APD) without significantly affecting the ventricular effective refractory period (VERP).[1][7]

These application notes provide detailed protocols for in-vitro assays designed to test the efficacy of this compound. The described methods include a whole-cell patch-clamp assay to determine the half-maximal inhibitory concentration (IC50) against the Kv1.5 channel and an action potential duration assay using isolated atrial myocytes to assess the compound's functional effect on atrial electrophysiology.

Data Presentation

Table 1: In-Vitro Potency of this compound

| Parameter | Species | Assay System | Value | Reference |

| IC50 | Human | Recombinant hKv1.5 | 0.05 µM | [1] |

Table 2: In-Vivo Electrophysiological Effects of this compound

| Species | Dose (mg/kg) | Change in Atrial Effective Refractory Period (AERP) (ms) | Change in Atrial Action Potential Duration at 50% Repolarization (APD50) (ms) | Reference |

| Dog | 0.3 | 1 ± 1 | 98 ± 41 to 109 ± 38 (at 0.3 µM) | [7] |

| 1.0 | 9 ± 4 | - | [7] | |

| 3.0 | 14 ± 3 | - | [7] | |

| 10.0 | 25 ± 6 | - | [7] | |

| Rabbit | 0.3 | 5 ± 3 | 13 ± 4 to 36 ± 5 (at 0.3 µM) | [7] |

| 1.0 | 17 ± 2 | - | [7] | |

| 3.0 | 20 ± 2 | - | [7] | |

| 10.0 | 34 ± 2* | - | [7] |

*p<0.05

Experimental Protocols

Protocol 1: Determination of this compound IC50 for Kv1.5 using Whole-Cell Patch-Clamp

Objective: To determine the concentration of this compound that inhibits 50% of the IKur current conducted by Kv1.5 channels.

Materials:

-

Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably expressing human Kv1.5.

-

Culture Medium: F12 (HAM) medium supplemented with 10% fetal bovine serum, 1% Penicillin/Streptomycin, and a selection antibiotic (e.g., Hygromycin).

-

External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 D-glucose, pH adjusted to 7.4 with NaOH.[8]

-

Internal Solution (in mM): 130 KCl, 1 MgCl2, 5 MgATP, 10 HEPES, 5 EGTA, pH adjusted to 7.2 with KOH.[8]

-

This compound Stock Solution: 10 mM in DMSO.

-

Patch-clamp rig: Amplifier, digitizer, microscope, and micromanipulators.

-

Borosilicate glass capillaries.

Procedure:

-

Cell Preparation:

-

Culture the Kv1.5-expressing cells at 37°C in a humidified atmosphere with 5% CO2.

-

Passage the cells when they reach 80-90% confluency.

-

For electrophysiological recordings, seed the cells onto glass coverslips in 35 mm dishes.

-

-

Pipette Preparation:

-

Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

-

Recording:

-

Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

-

Establish a whole-cell patch-clamp configuration on a single, isolated cell.

-

Hold the cell at a membrane potential of -80 mV.

-

Apply a voltage-clamp protocol to elicit IKur. A typical protocol consists of a depolarizing step to +40 mV for 200-500 ms.

-

Record the baseline IKur current.

-

-

Drug Application:

-

Prepare serial dilutions of this compound in the external solution to achieve final concentrations ranging from 0.1 nM to 10 µM. Ensure the final DMSO concentration is ≤0.1%.

-

Perfuse the cell with the lowest concentration of this compound for 2-3 minutes to allow for equilibration.

-

Record the IKur current in the presence of the drug.

-

Repeat the perfusion and recording for each concentration of this compound, moving from the lowest to the highest concentration.

-

-

Data Analysis:

-

Measure the peak outward current at the end of the depolarizing step for each concentration.

-

Calculate the percentage of current inhibition for each concentration relative to the baseline current.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the concentration-response data to a Hill equation to determine the IC50 value.

-

Protocol 2: Measurement of Atrial Action Potential Duration

Objective: To evaluate the effect of this compound on the action potential duration of isolated primary atrial myocytes.

Materials:

-

Primary Atrial Myocytes: Isolated from rabbit or canine hearts.

-

Tyrode's Solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 D-glucose, pH adjusted to 7.4 with NaOH.

-

Internal Solution (as in Protocol 1).

-

This compound Stock Solution: 10 mM in DMSO.

-

Current-clamp recording setup.

Procedure:

-

Myocyte Isolation:

-

Isolate single atrial myocytes from the desired species using established enzymatic digestion protocols.

-

-

Recording:

-

Transfer isolated myocytes to a recording chamber and perfuse with Tyrode's solution.

-

Establish a whole-cell current-clamp configuration.

-

Inject a brief suprathreshold current pulse (e.g., 1-2 nA for 2-5 ms) to elicit an action potential.

-

Record baseline action potentials at a steady-state pacing frequency (e.g., 1 Hz).

-

-

Drug Application:

-

Prepare dilutions of this compound in Tyrode's solution at desired concentrations (e.g., 0.1, 0.3, 1.0, 3.0, 10 µM).

-

Perfuse the myocyte with the lowest concentration of this compound.

-

After 5-10 minutes of equilibration, record action potentials at the same pacing frequency.

-

Repeat for each concentration.

-

-

Data Analysis:

-

Measure the action potential duration at 30%, 50%, and 90% of repolarization (APD30, APD50, and APD90).

-

Calculate the change in APD at each concentration compared to baseline.

-

Plot the change in APD against the this compound concentration.

-

Mechanism of Action Visualization

The primary mechanism of action of this compound is the inhibition of the IKur current, which is carried by Kv1.5 channels. This inhibition leads to a prolongation of the atrial action potential, which in turn increases the effective refractory period of atrial tissue.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. real.mtak.hu [real.mtak.hu]

- 3. Peptide Inhibitors of Kv1.5: An Option for the Treatment of Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of the voltage-gated potassium channel Kv1.5 by hydrogen sulfide attenuates remodeling through S-nitrosylation-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Silico Assessment of Efficacy and Safety of IKur Inhibitors in Chronic Atrial Fibrillation: Role of Kinetics and State-Dependence of Drug Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ahajournals.org [ahajournals.org]

- 8. bsys.ch [bsys.ch]

Application Notes and Protocols for Langendorff Perfusion with BMS-394136

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Langendorff isolated heart perfusion technique is a robust ex vivo method for assessing cardiac function and pharmacology in a controlled environment, free from systemic physiological influences.[1][2][3][4][5][6] This application note details the use of BMS-394136, a selective inhibitor of the ultra-rapid delayed rectifier potassium current (IKur), within the Langendorff perfusion system.[7][8] The IKur current, encoded by the KCNA5 gene, is predominantly expressed in the atria of several species, including humans, making it a key target for atrial-selective antiarrhythmic drugs.[8][9][10] By selectively blocking this channel, this compound is expected to prolong the atrial action potential duration (APD) and the atrial effective refractory period (AERP) with minimal effects on ventricular electrophysiology.[7][8]

This document provides a comprehensive protocol for utilizing the Langendorff apparatus to study the cardiac effects of this compound, alongside hypothetical data and visualizations to guide experimental design and interpretation.

Signaling Pathway of this compound

This compound exerts its pharmacological effect by directly inhibiting the Kv1.5 potassium channel, which is responsible for the IKur current in atrial myocytes. This inhibition leads to a reduction in the repolarizing potassium efflux during the early phases of the atrial action potential, thereby prolonging its duration.

References

- 1. Langendorff heart - Wikipedia [en.wikipedia.org]

- 2. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]

- 4. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion [pubmed.ncbi.nlm.nih.gov]

- 5. Langendorff Isolated Heart Perfusion Model for Functional Studies in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Langendorff Isolated Heart Perfusion Model for Functional Studies in Mice | Springer Nature Experiments [experiments.springernature.com]

- 7. ahajournals.org [ahajournals.org]

- 8. ahajournals.org [ahajournals.org]

- 9. Mechanisms of atrial fibrillation and action of drugs used in its management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Electrophysiological and antiarrhythmic effects of the novel I(Kur) channel blockers, S9947 and S20951, on left vs. right pig atrium in vivo in comparison with the I(Kr) blockers dofetilide, azimilide, d,l-sotalol and ibutilide - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Measuring Atrial Effective Refractory Period with BMS-394136

For Researchers, Scientists, and Drug Development Professionals

Introduction